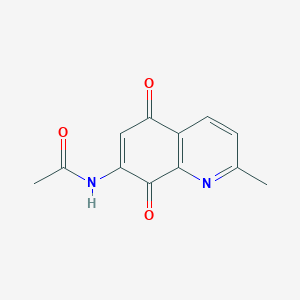

7-Acetamido-2-methylquinoline-5,8-dione

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

151418-46-1 |

|---|---|

Formule moléculaire |

C12H10N2O3 |

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

N-(2-methyl-5,8-dioxoquinolin-7-yl)acetamide |

InChI |

InChI=1S/C12H10N2O3/c1-6-3-4-8-10(16)5-9(14-7(2)15)12(17)11(8)13-6/h3-5H,1-2H3,(H,14,15) |

Clé InChI |

UZRKHXBGSOMEOH-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)NC(=O)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 7 Acetamido 2 Methylquinoline 5,8 Dione

Multi-step Synthetic Routes from Available Quinoline (B57606) Precursors

Multi-step syntheses commencing from readily available quinoline precursors remain a cornerstone for accessing 7-acetamido-2-methylquinoline-5,8-dione. These routes offer flexibility in molecular design and allow for the systematic construction of the target molecule.

A logical and frequently employed pathway to this compound begins with the commercially available 8-hydroxy-2-methylquinoline. nih.gov This multi-step process involves the sequential functionalization of the quinoline core.

The key steps in this synthetic sequence are:

Nitration: The initial step involves the electrophilic nitration of the 8-hydroxy-2-methylquinoline ring. The hydroxyl group at the C-8 position is an activating group, directing electrophiles primarily to the C-5 and C-7 positions. Nitration of the parent 8-hydroxyquinoline (B1678124) with dilute nitric acid is known to yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Achieving selective nitration at the C-7 position is crucial for this route. Alternative methods, such as a two-stage process involving nitrosation followed by oxidation, have been optimized for the preparation of 5-nitro-8-hydroxyquinoline and could potentially be adapted for regioselective synthesis. researchgate.netosi.lv

Reduction: The subsequent step is the reduction of the nitro group at the C-7 position to a primary amine. This transformation is typically achieved using standard reducing agents, such as iron filings in an acidic medium or catalytic hydrogenation, to yield 7-amino-8-hydroxy-2-methylquinoline. chemicalbook.com

Acylation: The newly formed 7-amino group is then acylated to introduce the acetamido functionality. This is a straightforward conversion, commonly carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Oxidation: The final step is the oxidation of the 7-acetamido-8-hydroxy-2-methylquinoline intermediate to the target quinoline-5,8-dione. Various oxidizing agents can be employed for this transformation, which converts the hydroquinone-like ring into the corresponding p-quinone. For instance, selenium dioxide has been used to oxidize 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde, demonstrating the feasibility of oxidation on this scaffold. nih.gov

A summary of the reaction intermediates in this pathway is presented in Table 1.

| Step | Starting Material | Reagents (Example) | Intermediate/Product |

| 1. Nitration | 8-Hydroxy-2-methylquinoline | HNO₃ / H₂SO₄ | 7-Nitro-8-hydroxy-2-methylquinoline |

| 2. Reduction | 7-Nitro-8-hydroxy-2-methylquinoline | Fe / HCl | 7-Amino-8-hydroxy-2-methylquinoline |

| 3. Acylation | 7-Amino-8-hydroxy-2-methylquinoline | (CH₃CO)₂O | 7-Acetamido-8-hydroxy-2-methylquinoline |

| 4. Oxidation | 7-Acetamido-8-hydroxy-2-methylquinoline | Oxidizing Agent | This compound |

The term "oxidative cyclization" in the context of forming quinoline-5,8-diones from substituted 8-hydroxyquinoline precursors primarily refers to the crucial oxidation step that generates the quinone moiety. While methods involving K2S2O8 or metal-free conditions are known for constructing heterocyclic rings via oxidative cyclization, the application here focuses on the transformation of the pre-formed quinoline ring. nih.govrsc.org The synthesis of 5-hydroxybenzofurans through a tandem in situ oxidative coupling and cyclization highlights a relevant mechanistic principle: the oxidation of a hydroquinone (B1673460) to a reactive quinone intermediate that then participates in further reactions. thieme-connect.deresearchgate.net

In this potential route, the starting material, 5,7-diacetamido-8-hydroxy-2-methylquinoline, would undergo a selective oxidation to form the 5,8-dione. This would be followed by a selective deacetylation at the C-5 position to yield the final product. The challenge in this approach lies in achieving the selective deprotection of the 5-acetamido group in the presence of the 7-acetamido group.

Diels-Alder Cycloaddition Approaches to the Quinoline-5,8-dione Core

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent approach to constructing six-membered rings and has been widely applied in the total synthesis of natural products. wikipedia.orgrsc.org The hetero-Diels-Alder variant, particularly the Povarov reaction, provides an effective route to the quinoline scaffold. researchgate.netnih.gov This reaction typically involves the cycloaddition of an electron-rich dienophile with an aryl imine, which serves as the aza-diene. nih.gov

To construct the this compound core, a hypothetical Diels-Alder strategy could involve:

Aza-Diels-Alder Reaction: An appropriately substituted aniline (B41778) and an aldehyde could form an imine (aza-diene), which then reacts with a dienophile that already contains or can be converted into the dione (B5365651) functionality.

Quinone as Dienophile: A reaction between a substituted 1-aza-1,3-butadiene and a p-benzoquinone derivative could potentially form the quinoline-5,8-dione skeleton directly. The regioselectivity of such cycloadditions is a critical factor that would need to be controlled to achieve the desired substitution pattern. rsc.org

The key challenge in this approach is the design and synthesis of the diene and dienophile precursors that would lead to the specific 2-methyl and 7-acetamido substitution pattern of the final product.

Transformations from Related Quinoline-5,8-dione Derivatives

Modifying existing quinoline-5,8-dione scaffolds is a direct and efficient method for synthesizing analogs. A straightforward synthesis of this compound involves the acylation of 7-amino-2-methylquinoline-5,8-dione. acs.org This precursor can be obtained through various routes, including a five-step synthesis from 2,5-dimethoxyaniline (B66101). nih.gov

Key transformations include:

Acylation of Aminoquinones: The direct conversion of 7-amino-2-methylquinoline-5,8-dione to its acetamido derivative is a high-yielding and simple transformation. acs.org

Deacetylation: The reverse reaction, the acid-catalyzed methanolysis of this compound, can be used to generate the corresponding 7-amino derivative. acs.org

Amination and Acylation: Starting from a precursor like 7-bromo-2-methylquinoline-5,8-dione, a nucleophilic substitution with an amine source followed by acylation could provide the target molecule. A similar strategy has been used to prepare various 7-alkylamino-2-methylquinoline-5,8-diones. nih.gov

Table 2 summarizes some of these transformations.

| Starting Material | Transformation | Product |

| 7-Amino-2-methylquinoline-5,8-dione | Acylation | This compound acs.org |

| This compound | Deacetylation (Acid-catalyzed methanolysis) | 7-Amino-2-methylquinoline-5,8-dione acs.org |

| 7-Bromo-2-methylquinoline-5,8-dione | Amination, then Acylation | This compound |

Development of Novel and Efficient Synthetic Protocols

The ongoing development of synthetic methodologies aims to improve the efficiency, selectivity, and environmental sustainability of chemical syntheses. For this compound and its precursors, several advancements have been noted.

Complete Synthetic Routes: A five-step synthesis of 7-alkylamino-2-methylquinoline-5,8-diones starting from 2,5-dimethoxyaniline has been developed, demonstrating a complete and viable pathway from simple aromatic precursors. nih.gov

Modern Synthetic Techniques: While not yet specifically reported for this compound, modern techniques such as microwave-assisted synthesis, high-speed ball milling (HSBM), and continuous flow (CF) reactions are being increasingly applied to the synthesis of related heterocyclic compounds. mdpi.comnih.gov These methods offer potential advantages in terms of reduced reaction times, increased yields, and improved safety profiles, and could be adapted for the synthesis of this target molecule.

The exploration of these novel protocols could lead to more scalable and cost-effective production of this compound for further research and application.

Chemical Reactivity and Transformative Chemistry of 7 Acetamido 2 Methylquinoline 5,8 Dione

Selective Oxidation Reactions

The selective oxidation of substituents on the quinoline (B57606) core, without altering the dione (B5365651) system, is a valuable synthetic strategy. The methyl group at the C-2 position is a primary target for such transformations.

The methyl group of 7-Acetamido-2-methylquinoline-5,8-dione can be selectively oxidized to a formyl group using selenium(IV) oxide (SeO₂). This reaction is a common method for the oxidation of activated methyl groups, particularly those adjacent to heterocyclic nitrogen atoms. researchgate.netnih.gov The process involves heating the substrate with selenium dioxide, often in a solvent like 1,4-dioxane, to yield the corresponding aldehyde. nih.gov This transformation is significant as it introduces a new reactive handle—the aldehyde group—which can be used for further synthetic modifications, while preserving the core quinoline-5,8-dione structure.

Table 1: Selenium Dioxide Oxidation of Methylazaheterocycles

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂ in 1,4-dioxane | 2-Acetylamino-7-formyl-1,8-naphthyridine | 75% nih.gov |

| 4-Amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile | SeO₂ | 4-Amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile | 76% nih.gov |

Hydrolytic Transformations

The acetamido group at the C-7 position can undergo hydrolysis under specific conditions, providing a route to the corresponding amino derivative, a key synthetic intermediate.

The acetamido group of this compound can be efficiently cleaved through acid-catalyzed methanolysis. acs.orgacs.org This reaction, typically carried out at room temperature using methanol (B129727) in the presence of an acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields 7-Amino-2-methylquinoline-5,8-dione. acs.org The process is effective for various N-acyl derivatives and provides the amino-dione product in good to excellent yields. acs.orgacs.org This transformation is a crucial deprotection step, revealing the primary amino group for further functionalization. acs.org

Table 2: Acid-Catalyzed Methanolysis of 7-Acylamino-2-methylquinoline-5,8-diones

| Starting Material | Catalyst | Product | Yield (%) |

| 7-Formamido-2-methylquinoline-5,8-dione | HCl in Methanol | 7-Amino-2-methylquinoline-5,8-dione | 98% acs.org |

| This compound | HCl or H₂SO₄ in Methanol | 7-Amino-2-methylquinoline-5,8-dione | 40-98% acs.org |

| 7-Isobutyramido-2-methylquinoline-5,8-dione | HCl or H₂SO₄ in Methanol | 7-Amino-2-methylquinoline-5,8-dione | 40-98% acs.org |

Coordination Chemistry and Metal Complexation

The quinoline-5,8-dione scaffold is a known pharmacophore in various biologically active molecules and possesses sites suitable for metal coordination, which can influence its biological activity. mdpi.comresearchgate.net

Synthesis and Characterization of Rhenium Carbonyl Complexes

Currently, there is a lack of specific reports in the scientific literature detailing the synthesis and characterization of rhenium carbonyl complexes involving this compound as a ligand. However, the synthesis of rhenium carbonyl complexes with other quinoline-based ligands, such as 8-hydroxyquinolines, is well-documented. nih.govresearchgate.net These syntheses provide a framework for how such complexes might be prepared.

Generally, the synthesis of facial (fac) tricarbonyl rhenium(I) complexes involves the reaction of a rhenium precursor, such as Re(CO)₅Br or [Re(CO)₃(H₂O)₃]OTf, with the desired ligand in a suitable solvent. nih.govnih.gov The resulting complexes are often stable solids that can be purified by recrystallization. nih.gov

The characterization of these types of complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a crucial technique for identifying the presence of the fac-[Re(CO)₃]⁺ core. These complexes typically show strong and characteristic stretching bands for the carbonyl (CO) ligands in the range of 1880–2035 cm⁻¹. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligand coordinated to the metal center. nih.govliberty.edu

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, and confirms the coordination geometry around the rhenium center. researchgate.netresearchgate.netrsc.org

Given the established methods for creating and characterizing rhenium carbonyl complexes with related quinoline ligands, a similar approach could theoretically be applied to this compound. chemrxiv.org

Exploration of Interactions with Other Transition Metals

Specific studies on the coordination chemistry of this compound with other transition metals are not extensively reported. However, the broader class of quinoline-5,8-diones, which are key structural motifs in compounds like the antitumor antibiotic streptonigrin, are known to interact with transition metal ions. researchgate.net

The biological activity of streptonigrin, for instance, is highly dependent on its interaction with transition metal ions such as Cu²⁺ and Fe²⁺. researchgate.net This interaction is believed to play a role in the production of free radicals through redox cycling. The formation of metal-semiquinone complexes has been indicated by electron paramagnetic resonance (EPR) signals. researchgate.net This suggests that the quinoline-5,8-dione moiety in this compound could also serve as a binding site for various transition metals. nih.govhawaii.edu

The coordination of transition metals to quinoline-based ligands can occur through various donor atoms, most commonly nitrogen and oxygen. nih.govlibretexts.org In the case of this compound, potential coordination sites include the nitrogen atom of the quinoline ring and the oxygen atoms of the dione and acetamido groups. The specific coordination mode would depend on the metal ion and the reaction conditions. tamu.eduresearchgate.net The study of such metal complexes is an active area of research, particularly due to their potential applications in catalysis and medicinal chemistry. nih.govmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Acetamido 2 Methylquinoline 5,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity. The synthesis and, by extension, the characterization of 7-Acetamido-2-methylquinoline-5,8-dione have been reported in the chemical literature, where these NMR techniques would have been pivotal for its structural confirmation.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons on the quinoline (B57606) ring system will resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The single proton on the quinone ring (H-6) would likely appear as a singlet. The protons of the methyl group at the 2-position (2-CH₃) and the acetamido methyl group (NHCOCH₃) would appear as sharp singlets in the upfield region, with the 2-CH₃ protons typically resonating around δ 2.5-2.8 ppm. The amide proton (NH) is expected to show a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak. The carbonyl carbons of the dione (B5365651) (C5 and C8) are expected to be the most downfield-shifted signals, typically appearing in the range of δ 180-190 ppm. The carbons of the aromatic quinoline ring and the acetamido carbonyl carbon would resonate in the δ 110-170 ppm region. The aliphatic methyl carbons (2-CH₃ and NHCOCH₃) would be found in the upfield region of the spectrum.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.5 - 2.8 | ~20 - 25 |

| Aromatic-H (H-3, H-4) | ~7.0 - 8.5 | ~120 - 150 |

| Quinone-H (H-6) | ~6.5 - 7.0 | ~110 - 120 |

| NH | Variable | - |

| NHCOCH₃ | ~2.2 - 2.5 | ~25 - 30 |

| C=O (Amide) | - | ~168 - 172 |

| C=O (Quinone, C5 & C8) | - | ~180 - 190 |

| Aromatic/Quinoline Carbons | - | ~110 - 160 |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons. For this compound, a key application would be to confirm the coupling between the protons on the pyridine (B92270) ring of the quinoline system (e.g., H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is an invaluable tool for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the proton signal for the 2-CH₃ group would show a cross-peak with the corresponding methyl carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals. This allows for an unambiguous assignment of the carbon skeleton.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it can measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound, the molecular formula is C₁₂H₁₀N₂O₃. The theoretical exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally determined value from the HRMS spectrum. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁N₂O₃⁺ | 231.0764 | Expected to be within 5 ppm of calculated value |

| [M+Na]⁺ | C₁₂H₁₀N₂O₃Na⁺ | 253.0584 | Expected to be within 5 ppm of calculated value |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained.

Computational Chemistry and Theoretical Investigations of 7 Acetamido 2 Methylquinoline 5,8 Dione

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely applied approach for predicting the molecular geometry and electronic properties of organic compounds. nih.gov

For 7-Acetamido-2-methylquinoline-5,8-dione, DFT calculations would begin with geometrical optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure. researchgate.net The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters for the quinoline (B57606) core, the dione (B5365651) moiety, the acetamido group, and the methyl group can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen theoretical model.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Such information is crucial for understanding the molecule's polarity, stability, and potential sites for chemical reactions.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Analysis

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the electronic excited states of molecules. youtube.com This makes it a primary tool for the theoretical prediction and analysis of electronic absorption spectra, such as those measured by UV-Vis spectroscopy. nih.gov

By applying TDDFT calculations to the optimized ground-state geometry of this compound, one can predict its electronic absorption spectrum. The calculations yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. youtube.com These theoretical spectra can be compared with experimentally recorded spectra in various solvents to confirm the accuracy of the computational method. youtube.com Furthermore, TDDFT analysis provides insights into the nature of the electronic transitions, identifying them, for example, as π-π* or n-π* transitions, and specifying which molecular orbitals are involved in the excitation. youtube.comnih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. anu.edu.au This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

For this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor for various enzymes. Quinoline derivatives are known to exhibit a range of biological activities, and docking can help identify the most likely protein targets. The simulation would place the this compound molecule into the active site of a target protein. The results would include a binding energy score, which estimates the strength of the interaction, and a detailed visualization of the binding pose. This allows for the identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. anu.edu.au

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Enzyme X | -8.5 | Tyr123, Phe234, Arg345 | Hydrogen Bond, π-π Stacking |

| Protein Y | -7.2 | Val45, Leu67, Ile89 | Hydrophobic Interactions |

Analysis of Electronic Properties and Reactivity Indices

Redox Potential Studies via Cyclic Voltammetry and Theoretical Calculations

The quinone moiety in this compound suggests that the molecule is electrochemically active. The study of its redox properties is crucial as the biological action of many quinone derivatives is linked to their electron-transfer capabilities. researchgate.net Cyclic voltammetry (CV) is an experimental technique used to investigate the reduction and oxidation processes of a molecule. dtu.dkwikipedia.org

Theoretical calculations can be used to predict the redox potentials of quinones. researchgate.net By calculating the free energy change for the one-electron reduction of this compound in a solvent like acetonitrile, its standard reduction potential can be estimated. researchgate.net These theoretical values can then be correlated with experimental data obtained from CV. Such studies help in understanding the ease with which the molecule can accept or donate electrons, a fundamental aspect of its potential biological mechanism of action. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

For this compound, FMO analysis, typically performed using the results from DFT calculations, provides critical insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests high stability. Analysis of the spatial distribution of the HOMO and LUMO across the molecule can also predict the most likely sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 4.25 |

Structure Activity Relationship Sar Studies of 7 Acetamido 2 Methylquinoline 5,8 Dione and Its Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The therapeutic potential of quinoline-5,8-dione derivatives can be finely tuned by altering the substituents at various positions on the quinoline (B57606) ring system.

The nature of the substituent at the C-7 position significantly modulates the interaction of quinoline-5,8-diones with biological targets such as the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net Comparative studies have revealed that the activity is dependent on the type of substituent at this position. nih.gov

Metabolism studies have demonstrated that 7-amino analogues are generally more effective substrates for NQO1 compared to their 7-acetamido counterparts. researchgate.net The 7-amino-quinoline-5,8-dione core, found in natural antibiotics like streptonigrin, is recognized as a potent pharmacophore. researchgate.netsmolecule.com The positioning of the amino group at C-7 is noted to significantly enhance the compound's reactivity and biological efficacy. smolecule.com This suggests that the free amino group may be more favorable for enzymatic recognition and reduction than the bulkier, electronically different N-acetyl (acetamido) group.

Table 1: Comparison of C-7 Substituents on NQO1 Substrate Efficiency

| C-7 Substituent | NQO1 Substrate Efficiency | Reference |

|---|---|---|

| Amino (-NH₂) | Generally Better Substrate | researchgate.net |

The C-2 position of the quinoline-5,8-dione scaffold offers another critical site for modification that influences biological activity. Research into active site models has suggested that incorporating aromatic substituents at the C-2 position could be advantageous, allowing the molecule to fit into a hydrophobic pocket of target proteins like Hsp-90. researchgate.net

Enzymatic studies focusing on NQO1 have shown that the introduction of a methyl group at the C-2 position can reduce the enzymatic activity. mdpi.com In contrast, derivatives where the C-2 methyl group is oxidized to a formyl group are good substrates for the NQO1 enzyme. mdpi.com This indicates that both the size and electronic properties of the C-2 substituent are key determinants of enzyme interaction. Furthermore, studies on compounds with smaller heteroaromatic substituents at the C-2 position showed they were better substrates for NQO1. researchgate.net

Table 2: Influence of C-2 Substituents on Biological Activity

| C-2 Substituent | Effect on NQO1 Activity | Rationale/Observation | Reference |

|---|---|---|---|

| Methyl (-CH₃) | Reduces enzymatic activity | May influence interaction within the enzyme's active site. | mdpi.com |

| Formyl (-CHO) | Good substrate for NQO1 | The formyl group creates a nucleophilic region that may facilitate interaction. | mdpi.com |

| Aryl (e.g., Phenyl) | Potentially advantageous | Can occupy a hydrophobic pocket in the active site of some target proteins. | researchgate.net |

Substitutions at other positions, particularly C-6, also play a significant role in the biological profile of quinoline-5,8-diones. A direct comparison of the activity of 6- and 7-substituted compounds revealed that the biological effect depends on both the specific substituent and its location on the quinoline core. nih.gov In many instances, 6-substituted derivatives have demonstrated higher activities than their 7-substituted isomers, although this is not a universal rule. nih.gov

For example, the introduction of an alkoxy group at the C-6 position was found to increase the anticancer activity against breast cancer cell lines (MDA-MB-231). mdpi.com This highlights the potential for enhancing potency and selectivity by exploring substitutions around the quinone ring.

Correlation of Physicochemical Properties with Biological Activity

The biological activity of quinoline-5,8-dione derivatives is not solely dependent on their structural features but is also governed by their physicochemical properties.

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a key parameter in SAR models. Studies on 2-arylquinoline derivatives have shown a relationship between higher lipophilicity (cLogP) and greater cytotoxic effects against certain cancer cell lines. rsc.org This suggests that the ability of a compound to partition into and cross cellular membranes is a critical factor for its activity.

The mechanism of action for many quinone-based compounds is linked to their ability to undergo redox cycling. mdpi.com The NQO1 enzyme, a frequent target, is a quinone reductase, highlighting the importance of the compound's redox potential. mdpi.commdpi.com The 5,8-quinolinedione (B78156) moiety can accept electrons, leading to the formation of radical species that can induce cellular damage. mdpi.com Therefore, the redox properties of the quinone scaffold are fundamental to its biological effect, and modifications that alter the electron density of the ring system, such as the introduction of electron-donating or electron-withdrawing groups, can modulate this activity.

Conformational Analysis and Binding Motif Elucidation

Understanding how 7-acetamido-2-methylquinoline-5,8-dione and its analogues orient themselves within the active sites of their biological targets is essential for rational drug design. Molecular docking and computational analyses have provided insights into their binding motifs.

Studies analyzing the interaction with the NQO1 enzyme show that the 5,8-quinolinedione moiety is crucial for binding. researchgate.net It typically forms hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Phenylalanine (Phe 178), Tyrosine (Tyr 128), and Tryptophan (Trp 105), as well as with the FAD cofactor. researchgate.netmdpi.com

Computational analysis of related structures indicates that the quinoline-5,8-dione scaffold is not planar. The angles between the plane containing the 5,8-quinolinedione portion and an adjacent quinoline substituent have been calculated to be between 69.42° and 78.83°. mdpi.com This non-planar conformation influences how the molecule fits into a binding pocket. The type of substituent can also introduce new interactions; for instance, a hydroxyl group at the C-2 position was found to form an additional hydrogen bond with a tyrosine residue in the NQO1 active site. mdpi.com

Mechanistic Research on Biological Interactions of 7 Acetamido 2 Methylquinoline 5,8 Dione

Investigations into Target Enzyme and Protein Modulation

Research into the biological interactions of quinoline-5,8-dione derivatives has prominently featured the enzyme NAD(P)H:Quinone Oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones to the more stable hydroquinones. nih.govnih.gov This process is significant because it bypasses the formation of highly reactive and potentially cytotoxic semiquinone intermediates that can result from one-electron reduction. nih.gov

Quinoline-5,8-diones have been identified as excellent substrates for NQO1. nih.gov This interaction forms the basis of a therapeutic strategy for cancer, as NQO1 is often found to be significantly upregulated in various human tumor cells compared to normal tissues. nih.gov The NQO1-mediated reduction can lead to selective cytotoxicity in cancer cells that overexpress the enzyme. nih.gov

Conversely, certain derivatives of the quinoline-5,8-dione scaffold have been developed not as substrates, but as inhibitors of NQO1. nih.gov Studies on novel C7-substituted amino-quinoline-5,8-dione derivatives, which are structurally analogous to 7-acetamido-2-methylquinoline-5,8-dione, have demonstrated that these compounds can act as competitive inhibitors of NQO1. nih.govnih.gov This inhibition is a key aspect of their antiproliferative activity against cancer cell lines. nih.gov For instance, kinetic analyses of a related compound, 7d, revealed a competitive inhibition mechanism, where the presence of the inhibitor increased the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). nih.gov

| Treatment Condition | Vmax (nmol/mg protein/20s) | Km (µM) | Inhibition Type |

|---|---|---|---|

| No Treatment Control | 12.5 ± 1.2 | 30.22 ± 2.5 | Competitive |

| Addition of 1.0 µM Compound 7d | 45.27 ± 5.33 | ||

| Addition of 2.0 µM Compound 7d | 60.15 ± 3.51 |

Elucidation of Cellular Pathways and Signaling Cascades Perturbed by Quinone Functionality

The functionality of the quinoline-5,8-dione core perturbs critical cellular pathways, most notably by inducing programmed cell death, or apoptosis. nih.gov Mechanistic studies on related C7-substituted derivatives have shown that these compounds effectively trigger apoptosis in cancer cells by modulating key proteins in the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.comnih.gov The ratio of these proteins determines a cell's susceptibility to an apoptotic stimulus. nih.govnih.gov Research has shown that treatment with a quinoline-5,8-dione derivative leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. nih.govmdpi.com

The release of these factors initiates a cascade of cysteine-aspartic proteases known as caspases. mdpi.com Among these, caspase-3 is a key executioner caspase. mdpi.com Its activation, often measured by its cleaved form, is a hallmark of apoptosis. Studies confirm that quinoline-5,8-dione derivatives lead to a dose-dependent increase in the levels of cleaved caspase-3, signifying the execution phase of apoptosis. nih.gov

| Apoptotic Protein | Function | Observed Effect of Compound |

|---|---|---|

| Bcl-2 | Anti-apoptotic (prevents apoptosis) | Down-regulated |

| Bax | Pro-apoptotic (promotes apoptosis) | Up-regulated |

| Cleaved Caspase-3 | Executioner caspase (carries out apoptosis) | Up-regulated |

Exploration of Redox Cycling and Reactive Oxygen Species (ROS) Generation in Biological Systems

A fundamental mechanism associated with the biological activity of quinones is their ability to undergo redox cycling. nih.gov This process involves the repeated reduction and re-oxidation of the quinone molecule. For quinoline-5,8-diones, this cycle is efficiently mediated by NQO1, which reduces the quinone to a hydroquinone (B1673460) using NAD(P)H as an electron donor. nih.govplos.org The resulting hydroquinone can then be oxidized back to the quinone form by molecular oxygen, a reaction that produces superoxide (B77818) anions, a type of Reactive Oxygen Species (ROS). nih.gov

This NQO1-dependent redox cycling leads to a significant increase in intracellular ROS levels. nih.gov While cells have natural antioxidant defenses, the excessive production of ROS induced by this cycle can overwhelm these systems, leading to a state of oxidative stress. nih.gov Elevated ROS levels can cause widespread cellular damage, particularly to mitochondria. Research on quinoline-5,8-dione derivatives has confirmed that their activity is linked to a dose-dependent increase in intracellular ROS, which in turn induces lethal mitochondrial dysfunction and contributes to the execution of apoptosis. nih.gov This controlled generation of ROS in NQO1-overexpressing cancer cells is a key component of the compound's selective cytotoxicity. nih.gov

Strategic Applications of 7 Acetamido 2 Methylquinoline 5,8 Dione As a Synthetic Intermediate

Key Building Block in the Total Synthesis of Lavendamycin and Its Analogues

7-Acetamido-2-methylquinoline-5,8-dione is a pivotal precursor in the synthesis of Lavendamycin, a naturally occurring antitumor antibiotic. nih.gov The quinoline-5,8-dione moiety is essential for the cytotoxic activity of Lavendamycin and its analogues. nih.gov Synthetic strategies often involve the modification of the 7-acetamido group to an amino group, which is a key functional group in the natural product. acs.org

The following table summarizes key aspects of the synthesis of Lavendamycin analogues where 7-aminoquinoline-5,8-dione (B3356023) derivatives, accessible from this compound, are utilized.

| Starting Material Derivative | Key Reaction | Resulting Analogue Type | Significance |

| 2-Formyl-7-aminoquinoline-5,8-diones | Pictet-Spengler Condensation | Lavendamycin Analogues | Investigated as potential antitumor agents directed at NAD(P)H:quinone oxidoreductase (NQO1). nih.govnih.gov |

| 7-Amino-2-methylquinoline-5,8-dione | Acid-catalyzed methanolysis of this compound | 7-Amino-2-methylquinoline-5,8-dione | Provides a key intermediate for further elaboration into Lavendamycin scaffolds. acs.org |

Precursor for the Synthesis of Novel Quinoline-Based Heterocyclic Scaffolds

The reactive nature of the quinoline-5,8-dione system in this compound makes it a valuable starting material for the construction of novel heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities associated with quinoline-containing compounds. nih.gov

For instance, the core structure can be elaborated to create fused heterocyclic systems. One area of research has focused on the synthesis of imidazo[4,5-g]quinoline-4,9-diones and related tetracyclic heteroquinones from quinolinedione precursors. nih.gov These compounds have been investigated for their potential as anticancer drugs. nih.gov The synthesis of these complex molecules often involves a multi-step process starting from a substituted quinoline-5,8-dione.

| Starting Material | Reaction Type | Product Scaffold | Potential Application |

| 6,7-Dichloro-5,8-quinolinedione | Cyclization/Condensation | Imidazo[4,5-g]quinoline-4,9-diones | Anticancer agents. nih.gov |

| 4-Hydrazinylquinolin-2(1H)-ones | Dimerization and Oxidation Cascade | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | Novel pentacyclic systems. mdpi.com |

| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Condensation with various nucleophiles | Benzo[f]quinoline-based heterocycles | Antitumor agents. nih.gov |

Facilitating the Preparation of Functionalized Quinoline (B57606) Derivatives

This compound provides a platform for the introduction of various functional groups onto the quinoline ring system, leading to a diverse array of functionalized derivatives. mdpi.com The acetamido group can be hydrolyzed to an amino group, which can then be further modified. acs.org Additionally, the quinone ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of different substituents. researchgate.net

Research has demonstrated the synthesis of various 7-substituted-2-methylquinoline-5,8-diones. For example, the amino group at the 7-position can be replaced by alkoxy groups, and the quinone ring can undergo halogenation. acs.org These functionalized derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery.

| Reaction | Reagents | Product | Significance |

| Acid-catalyzed methanolysis | Methanol (B129727), Acid | 7-Amino-2-methylquinoline-5,8-dione | Key intermediate for further functionalization. acs.org |

| Nucleophilic substitution | Alkylamines | 6- or 7-Alkylamino-2-methylquinoline-5,8-diones | Provides access to a range of amino-substituted quinolinediones. researchgate.net |

| Vilsmeier-Haack reaction | Phosphorus oxychloride, Dimethylformamide | Quinoline-carbaldehyde derivatives | Useful intermediates for further synthetic transformations. nih.gov |

Utility in the Synthesis of Alkynyl and Phosphorylated Quinolinequinone Derivatives

The strategic functionalization of the quinolinequinone core extends to the introduction of alkynyl and phosphoryl groups. These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. The synthesis of such derivatives often involves cross-coupling reactions, such as the Sonogashira reaction, to introduce the alkynyl moiety.

While direct examples starting from this compound are not extensively detailed in the provided context, the general principles of quinoline functionalization suggest its utility as a precursor. For instance, a bromo-substituted quinolinequinone, which could potentially be derived from the amino functionality of a deacetylated precursor, would be a suitable substrate for such cross-coupling reactions.

The synthesis of these specialized derivatives opens up avenues for creating compounds with unique properties, for example, as probes for biological systems or as materials with specific electronic characteristics.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on sustainability is driving research towards more environmentally friendly methods for synthesizing quinoline (B57606) scaffolds. researchgate.net Future efforts will likely focus on replacing traditional synthetic protocols, which can involve harsh conditions and hazardous materials, with greener alternatives. researchgate.net Key areas of development include the use of nanocatalysts, such as Fe3O4@SiO2–NH2 nanocomposites, which have been successfully used to synthesize tetrahydrobenzo[g]quinoline-5,10-dione derivatives under optimized, milder conditions. nih.gov

Further research is anticipated in the following areas:

Solvent-Free Reactions: Expanding the use of solvent-free conditions, which have proven effective for the synthesis of various quinoline derivatives, reduces waste and environmental impact. nih.gov

Alternative Energy Sources: The application of energy sources like microwave irradiation is a promising green approach that can accelerate reaction times and improve yields. researchgate.net

Eco-Friendly Catalysts: There is a growing interest in developing and utilizing renewable and reusable catalysts to make the synthesis process more sustainable. researchgate.net

Advanced Computational Modeling for Predictive Activity and Mechanism Discovery

Computational chemistry offers powerful tools for predicting the biological activity and elucidating the mechanisms of action for compounds like 7-Acetamido-2-methylquinoline-5,8-dione. Future research will increasingly rely on sophisticated modeling techniques to guide the synthesis and testing of new derivatives.

Methods such as Density Functional Theory (DFT) can be used to calculate quantum chemical parameters that reveal a compound's reactivity towards specific targets. mdpi.com For instance, studies on related 6,7-dichloro-5,8-quinolinedione derivatives have used DFT to show high reactivity towards nucleophilic targets. mdpi.com Molecular Electrostatic Potential (MEP) maps can further identify nucleophilic regions on the molecule, such as those near the nitrogen atom and carbonyl groups, which are crucial for molecular interactions. mdpi.com

Molecular docking simulations are another critical tool, allowing researchers to visualize and analyze the interactions between quinoline-dione derivatives and biological macromolecules like enzymes or DNA. mdpi.comnih.gov These models can predict binding affinities and specific interactions, such as hydrogen bonds or hydrophobic contacts, which are essential for biological function. mdpi.comnih.gov For example, docking studies have been used to explore how quinoline-dione derivatives interact with the active site of enzymes like DT-diaphorase (NQO1) or intercalate between the base pairs of a DNA double helix. mdpi.comnih.gov

| Computational Technique | Application in Quinoline-Dione Research | Potential Future Use for this compound |

| Density Functional Theory (DFT) | Calculation of quantum chemical parameters to predict reactivity. mdpi.com | Predicting reactivity and stability of new analogues. |

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites on the molecule. mdpi.com | Guiding structural modifications to enhance target interaction. |

| Molecular Docking | Simulating the binding of compounds to biological targets like enzymes (NQO1) and DNA. mdpi.comnih.gov | Screening for novel biological targets and predicting binding affinity. |

| Genetic Algorithms (in AutoDock) | Used to run a desired number of docking simulations to find the optimal binding conformations. nih.gov | Refining docking predictions and improving the accuracy of binding models. |

Interdisciplinary Approaches in Chemical Biology and Material Science

The versatile structure of the quinoline scaffold makes it a candidate for applications beyond pharmacology, extending into material science. Future research will likely see more interdisciplinary collaborations to explore these possibilities. Quinoline derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and as nano- or chemo-sensors due to their conjugated molecular structures. researchgate.netossila.com

By integrating chemical biology with material science, researchers could design and synthesize novel quinoline-dione-based compounds that function as fluorescent bioimaging agents to monitor cellular activities. ossila.com This involves tailoring the molecule to possess both specific biological activity and desirable photophysical properties, representing a synergistic application of expertise from different scientific fields.

Exploration of Novel Biological Targets and Mechanisms of Action

While quinoline-diones are known to exhibit a range of biological activities, including potential anticancer and antimicrobial effects, the precise molecular targets and mechanisms are often not fully understood. ontosight.ai Future research will focus on identifying these targets to better understand the compound's therapeutic potential.

Promising areas of investigation include:

Enzyme Inhibition/Activation: As shown with related compounds, quinoline-diones can act as substrates for enzymes like DT-diaphorase (NQO1), which is highly expressed in many solid tumors. mdpi.com Exploring the interaction of this compound with NQO1 and other enzymes could reveal new therapeutic strategies.

DNA Intercalation: The planar aromatic structure of the quinoline ring suggests that it may function as a DNA intercalator, inserting itself between DNA base pairs and disrupting normal cellular processes like replication. nih.govnih.gov This mechanism is a known strategy for cytotoxic agents.

Induction of Oxidative Stress: Studies on related tetrahydroquinolines have shown the ability to induce the production of reactive oxygen species (ROS) and cause mitochondrial membrane depolarization in cancer cells. semanticscholar.org Investigating whether this compound can induce similar effects could uncover a key mechanism for its antiproliferative activity. semanticscholar.org

Design and Synthesis of Analogues with Tailored Specificity and Potency

The synthesis of analogues of this compound is a critical avenue for future research, aiming to improve its efficacy, selectivity, and pharmacological profile. By systematically modifying the core structure, researchers can perform structure-activity relationship (SAR) studies to identify which functional groups are essential for its biological effects.

Simple chemical transformations offer routes to a variety of new compounds. For example, acid-catalyzed methanolysis of this compound can yield 7-amino-2-methylquinoline-5,8-dione, providing a precursor for further modifications. acs.org Other synthetic strategies have been developed to create novel 7-alkylamino-2-methylquinoline-5,8-diones. nih.gov

| Modification Position | Example of Modification | Potential Impact on Activity |

| Position 7 (Amido Group) | Conversion to an amino group or various alkylamino groups. acs.orgnih.gov | Altering solubility, hydrogen bonding capacity, and target interaction. |

| Position 2 (Methyl Group) | Introduction of other alkyl, hydroxyl, or formyl groups. mdpi.com | Influencing steric and electronic properties, potentially affecting enzyme binding. mdpi.com |

| Positions 6 and 7 | Introduction of halogen atoms (e.g., chlorine). mdpi.com | Modifying the electronic potential and reactivity of the quinone ring. mdpi.com |

| Quinoline Core | Synthesis of related scaffolds like cyclopenta[b]quinoline-1,8-diones. nih.gov | Creating novel structures that may interact with different biological targets. |

By exploring these diverse research avenues, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for the development of new therapeutic agents and advanced materials.

Q & A

Q. What are the key steps in synthesizing 7-acetamido-2-methylquinoline-5,8-dione, and how can yield optimization be achieved?

The synthesis involves sequential nitration, hydrogenation, acetylation, and oxidation. For example, nitration of 5-chloro-8-hydroxyquinoline under HNO₃/H₂SO₄ yields 5-chloro-7-nitro-8-hydroxyquinoline (79% yield). Hydrogenation with Pd/C removes chlorine and reduces nitro to amine (99% yield). Acetylation and benzylation steps achieve intermediate protection, while oxidation with mCPBA forms the quinone core. Yield optimization requires controlled reaction times (e.g., microwave-assisted synthesis reduces time vs. traditional reflux) and catalyst selection (e.g., Pd/C for selective dehalogenation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, δ 2.34 ppm (s, 3H) corresponds to the methyl group, and δ 170.9 ppm (acetamido carbonyl) .

- HRMS : Validates molecular formula (e.g., MH⁺ calcd. 344.1035, found 344.1022) .

- X-ray crystallography : Resolves steric effects and crystallographic parameters (e.g., bond angles like C6–N2–H2 = 126.00°) .

Q. How can researchers verify the purity of synthesized this compound?

Use TLC (e.g., Rf = 0.25 in 70% EtOAc/heptane) and HPLC with UV detection. Melting point analysis (e.g., decomposition at 295°C) and elemental analysis further confirm purity .

Advanced Research Questions

Q. What factors influence regioselectivity in the chlorination of 7-acetamido-8-benzyloxyquinoline?

Steric hindrance and electronic effects dictate regioselectivity. For example, POCl₃ preferentially chlorinates the 2-position due to reduced steric bulk compared to the 8-benzyloxy group. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How do structural modifications (e.g., substituent variation) affect the cytotoxicity of quinoline-5,8-diones?

Substituents alter redox potential and NQO1 enzyme affinity. For instance, 7-acetamido derivatives show enhanced cytotoxicity in NQO1-overexpressing tumors due to enzyme-mediated reduction to hydroquinones. In vitro assays (e.g., MTT on HeLa cells) combined with enzymatic inhibition studies (NQO1 activity kits) quantify structure-activity relationships .

Q. What experimental design principles resolve contradictions in reaction outcomes (e.g., unexpected dechlorination during hydrogenation)?

Use factorial design to isolate variables (e.g., catalyst loading, pressure, solvent). For example, Pd/C-catalyzed hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline may dehalogenate due to over-reduction. Systematic screening of Pd/C ratios (5–20%) and H₂ pressures (10–50 psi) identifies conditions that minimize side reactions .

Q. How can computational tools predict the metabolic stability of this compound?

Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate metabolic half-life and toxicity. For example, acetamido groups may reduce hepatic clearance compared to free amines .

Data Analysis & Methodological Challenges

Q. How to interpret conflicting NMR data for quinolinequinone derivatives?

Contradictions (e.g., unexpected coupling constants) may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) resolve ambiguities. For instance, δ 8.93 ppm (dd, J = 4.2, 1.8 Hz) in CDCl₃ suggests quinoline ring proton coupling .

Q. What strategies mitigate low yields in microwave-assisted synthesis of quinolinequinones?

Optimize microwave power (100–300 W) and solvent polarity (DMF vs. DCE). For example, microwave heating at 160°C for 30 minutes improves yield (51%) compared to 24-hour reflux .

Q. How to validate the antitumor mechanism of this compound in vivo?

Combine xenograft models (e.g., NQO1⁺/⁻ mice) with LC-MS/MS pharmacokinetics. Track tumor redox status via glutathione assays and compare with lavendamycin analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.